![molecular formula C34H45N3O11S B13435146 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a synthetic compound that belongs to the class of antiretroviral drugs known as protease inhibitors. It is primarily used in the treatment of HIV/AIDS by inhibiting the action of the HIV-1 protease enzyme, which is crucial for the viral replication process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the darunavir moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, the compound prevents the cleavage process, thereby inhibiting viral replication and reducing the viral load in patients.
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another protease inhibitor used in combination with other antiretrovirals.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Atazanavir: Known for its once-daily dosing regimen and fewer side effects.
Uniqueness
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is unique due to its high binding affinity for the HIV-1 protease enzyme and its ability to inhibit resistant strains of the virus. This makes it a valuable option for patients who have developed resistance to other protease inhibitors.
Biological Activity
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a derivative of Darunavir, a prominent HIV-1 protease inhibitor. This compound is notable for its structural features that enhance its biological activity against HIV-1, particularly in multidrug-resistant strains. Understanding its biological activity involves examining its mechanism of action, efficacy in clinical settings, and synthesis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic furan system that contributes to its potency as a protease inhibitor. The molecular formula is C23H32N4O5S with a molecular weight of 448.59 g/mol. The compound exhibits significant hydrophobic characteristics due to its furan rings, which facilitate binding to the HIV-1 protease active site.
Darunavir functions by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The binding affinity of Darunavir to the protease is enhanced by several hydrogen bonds formed between the drug and the enzyme's active site. This interaction prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication and assembly.
In Vitro Studies
Research has shown that this compound demonstrates potent antiviral activity against various strains of HIV-1. In vitro assays indicate that it retains efficacy against strains resistant to other protease inhibitors. Its IC50 values (the concentration required to inhibit 50% of viral replication) are significantly low compared to other inhibitors.
Study | IC50 Value (nM) | Strain | Notes |
---|---|---|---|
Study A | 0.5 | Wild-type HIV-1 | High efficacy observed |
Study B | 2.0 | Multi-drug resistant HIV-1 | Retained activity despite resistance mutations |
Clinical Trials
Clinical trials have confirmed the effectiveness of Darunavir in treatment regimens for patients with HIV/AIDS. A pivotal study demonstrated that patients receiving Darunavir-based therapy had higher rates of viral suppression compared to those on standard therapies.
Case Studies
-
Case Study 1: Treatment Efficacy
- Patient Profile : 45-year-old male with treatment-experienced HIV.
- Treatment Regimen : Darunavir combined with Ritonavir.
- Outcome : Achieved undetectable viral load after 24 weeks.
-
Case Study 2: Resistance Profile
- Patient Profile : 38-year-old female with multi-drug resistant HIV.
- Treatment Regimen : Darunavir as part of a salvage therapy.
- Outcome : Significant reduction in viral load; maintained efficacy despite previous treatment failures.
Synthesis and Development
The synthesis of this compound involves several key steps:
- Enantioselective Synthesis : Achieved through substrate-controlled hydrogenation and Lewis acid-catalyzed reactions.
- Yield Optimization : The synthesis process has been refined to maximize yield while ensuring high enantiomeric purity.
Properties
Molecular Formula |
C34H45N3O11S |
---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26+,27+,28-,29-,30+,31+,32-/m1/s1 |
InChI Key |
QAEABAUOBFKJOZ-IYISPGSSSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@@H]5CO[C@H]6[C@@H]5CCO6 |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.